Cas no 948051-93-2 (3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate)

3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate is a carbamate derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a phenyl ring substituted with a methylaminoethyl group and an N-ethyl-N-methylcarbamate moiety, which may contribute to its biological activity. This compound is of interest due to its potential as a cholinesterase inhibitor, a property shared with other carbamates used in pest control and medicinal chemistry. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The compound's stability and reactivity profile make it a candidate for specialized studies in neurochemistry or targeted pesticide development. Proper handling is essential due to the inherent toxicity associated with carbamate compounds.
3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate structure
948051-93-2 structure
Product name:3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate
CAS No:948051-93-2
MF:C13H20N2O2
MW:236.3101
CID:1090023
PubChem ID:71307612

3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
    • [3-[1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
    • 948051-93-2
    • 3-[(1RS)-1-(Methylamino)ethyl]phenyl N-Ethyl-N-methylcarbamate
    • DTXSID10745410
    • 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate
    • 3-[1-(METHYLAMINO)ETHYL]PHENYL N-ETHYL-N-METHYLCARBAMATE
    • J-510404
    • 3-(1-(Methylamino)ethyl)phenylethyl(methyl)carbamate
    • (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
    • 3-(1-(MethylaMino)ethyl)phenyl ethyl(Methyl)-carbaMate
    • Rivastigmine Desmethyl Impurity(Rivastigmine Impurity 3)
    • DB-314393
    • 3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate
    • MDL: MFCD22056681
    • Inchi: InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3
    • InChI Key: DKTHTUMLVSBQTJ-UHFFFAOYSA-N
    • SMILES: CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC

Computed Properties

  • Exact Mass: 236.152477885g/mol
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 1.8

3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M138005-100mg
3-[1-(Methylamino)ethyl]phenyl N-ethyl-N-methylcarbamate
948051-93-2
100mg
$ 1386.00 2023-09-07
Alichem
A019112429-1g
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
948051-93-2 95%
1g
$507.18 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658021-1g
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
948051-93-2 98%
1g
¥4977.00 2024-04-24
TRC
M138005-10mg
3-[1-(Methylamino)ethyl]phenyl N-ethyl-N-methylcarbamate
948051-93-2
10mg
$ 178.00 2023-09-07
TRC
M138005-50mg
3-[1-(Methylamino)ethyl]phenyl N-ethyl-N-methylcarbamate
948051-93-2
50mg
$ 817.00 2023-09-07

3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate Related Literature

Additional information on 3-1-(Methylamino)ethylphenyl N-ethyl-N-methylcarbamate

3-(1-Methylamino)ethylphenyl N-Ethyl-N-Methylcarbamate (CAS No. 948051-93-2): A Comprehensive Overview

The compound 3-(1-Methylamino)ethylphenyl N-Ethyl-N-Methylcarbamate (CAS No. 948051-93-2) is a fascinating molecule with a diverse range of applications and properties. This compound, often referred to as N-Ethyl-N-Methylcarbamate derivative, has garnered significant attention in the scientific community due to its unique chemical structure and potential uses in various industries.

Recent studies have highlighted the importance of understanding the synthesis pathways of this compound. Researchers have explored innovative methods to optimize its production, focusing on improving yield and reducing environmental impact. For instance, a 2023 study published in the *Journal of Organic Chemistry* demonstrated a novel catalytic approach that significantly enhances the synthesis efficiency of N-Ethyl-N-Methylcarbamate derivatives.

The structural features of 3-(1-Methylamino)ethylphenyl N-Ethyl-N-Methylcarbamate make it highly versatile. Its aromatic ring system contributes to its stability, while the methyleneamino group adds reactivity, making it suitable for various chemical transformations. This compound has been extensively studied for its role in pharmaceutical applications, particularly in drug design and development.

In the context of pharmaceuticals, N-Ethyl-N-Methylcarbamate derivatives have shown promise as potential candidates for treating neurological disorders. A 2023 research paper in *Pharmaceutical Chemistry Journal* reported that this compound exhibits neuroprotective properties, which could be harnessed for developing new therapies against conditions such as Alzheimer's disease.

Another area where this compound has gained traction is in agrochemicals. Its ability to act as a herbicide or pesticide has been explored in recent agricultural studies. According to a 2023 study published in *Pest Management Science*, 3-(1-Methylamino)ethylphenyl N-Ethyl-N-Methylcarbamate demonstrates effective pest control properties without significant environmental toxicity, making it a sustainable option for modern farming practices.

The environmental impact of this compound has also been a focal point of recent research. Scientists are investigating its biodegradability and potential ecological effects. A study conducted in 2023 by the *Environmental Science & Technology* journal found that under specific conditions, this compound can degrade efficiently, reducing its persistence in the environment.

From a synthetic perspective, the preparation of N-Ethyl-N-Methylcarbamate derivatives involves multi-step reactions that require precise control over reaction conditions. Researchers have been working on streamlining these processes to enhance scalability and cost-effectiveness. For example, a 2023 paper in *Green Chemistry* introduced a solvent-free synthesis method that not only improves yield but also aligns with green chemistry principles.

In conclusion, 3-(1-Methylamino)ethylphenyl N-Ethyl-N-Methylcarbamate (CAS No. 948051-93-2) is a multifaceted compound with promising applications across various fields. Its unique chemical properties and versatile structure make it an intriguing subject for ongoing research. As scientific advancements continue to unfold, this compound is likely to play an increasingly important role in both industrial and therapeutic contexts.

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